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molecular formula C12H7BrClN3O B8442061 2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile

2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile

Cat. No. B8442061
M. Wt: 324.56 g/mol
InChI Key: MJVWKVUAINTICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790736B2

Procedure details

5-Bromo-2-chloro-3H-pyrimidin-4-one (1.88 g, 9.0 mmol) was stirred in DME (25 mL)/DMF (5 mL) under nitrogen at 0° C. Sodium hydride (95%, 238 mg, 9.4 mmol) was added in portions. After 10 min, lithium bromide (1.56 g, 17.9 mmol) was added and the reaction stirred for 15 min at r.t. α-Bromo-o-tolunitrile (3.5 g, 17.9 mmol) was added, and the reaction stirred at 65° C. for 8 h. The solution was diluted with EtOAc, washed with brine, dried (MgSO4) and concentrated in vacuo. Purification by silica gel chromatography (1:1:1 EtOAc/hexanes/CHCl3) gave 997 mg (34%) of 2-(5-bromo-2-chloro-6-oxo-6H-pyrimidin-1-ylmethyl)-benzonitrile as a white solid. 1H NMR (400 MHz, CDCl3): δ8.11 (s, 1H), 7.73 (dd, 1H, J=7.6, 1.2 Hz), 7.58 (dt, 1H, J=7.6, 1.2 Hz), 7.45 (t, 1H, J=7.6 Hz), 7.16 (d, 1H, J=7.6 Hz), 5.69 (s, 2H). MS (ES) [m+H] calc'd for C12H7N3OBrCl, 324, 326, 328; found 324, 326, 328.
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](=[O:9])[NH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[H-].[Na+].[Br-].[Li+].Br[CH2:15][C:16]1[C:17]([C:22]#[N:23])=[CH:18][CH:19]=[CH:20][CH:21]=1>COCCOC.CCOC(C)=O.CN(C=O)C>[Br:1][C:2]1[C:3](=[O:9])[N:4]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:22]#[N:23])[C:5]([Cl:8])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
BrC=1C(NC(=NC1)Cl)=O
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
238 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.56 g
Type
reactant
Smiles
[Br-].[Li+]
Step Four
Name
Quantity
3.5 g
Type
reactant
Smiles
BrCC=1C(=CC=CC1)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 65° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (1:1:1 EtOAc/hexanes/CHCl3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CN=C(N(C1=O)CC1=C(C#N)C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 997 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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